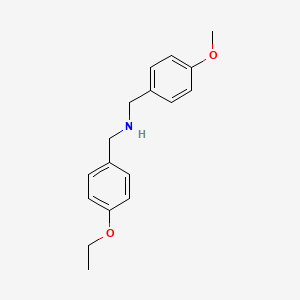

(4-Ethoxy-benzyl)-(4-methoxy-benzyl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

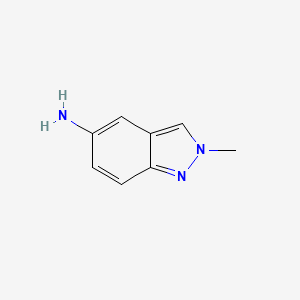

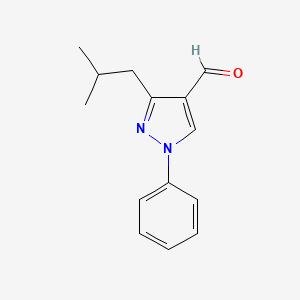

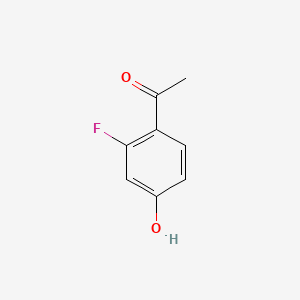

The molecular structure of this compound would likely show the aromatic benzene rings of the benzyl groups, with the ethoxy and methoxy groups as substituents on these rings. The amine group would be a single bond between the two benzyl groups .Chemical Reactions Analysis

Reactions at the benzylic position (the carbon adjacent to the benzene ring) are common and include free radical bromination, nucleophilic substitution, and oxidation . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the benzene rings in this compound suggests that it would be relatively nonpolar and therefore not very soluble in water. The presence of the ether and amine groups could potentially increase its reactivity .科学的研究の応用

Accelerating Effect in Polymer Curing

Tertiary aromatic amines are known for their accelerating effect in the curing of acrylic resins, utilized in biomedical applications such as denture resins or acrylic bone cements. The kinetics, mechanism, and activation energy of these reactions have been studied, highlighting the importance of considering the temperature effects on curing parameters due to the potential thermal trauma associated with the implantation of these materials (Vázquez et al., 1998).

Metal-Catalyzed C-H Bond Functionalization

Metalloporphyrin-catalyzed saturated C-H bond functionalization has been explored for its potential in organic synthesis, including hydroxylation, amination, and carbenoid insertion. This method demonstrates high regio-, diastereo-, or enantioselectivity and involves complex mechanistic processes that underscore the utility of amine compounds in facilitating such reactions (Che et al., 2011).

Biomolecule Immobilization and Cell Colonization

Plasma methods for generating chemically reactive surfaces for the immobilization of biomolecules and cell colonization have been reviewed, highlighting the importance of amine, carboxy, hydroxy, and aldehyde groups. These methods are crucial for creating bio-interfaces with specific responses, showing the significance of functionalized surfaces in biomedical applications (Siow et al., 2006).

CO2 Capture and Separation

Amine-functionalized metal–organic frameworks (MOFs) have shown promise in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These materials offer high CO2 sorption capacity at low pressures and demonstrate excellent CO2 separation performance, underlining the potential of amine-functionalized materials in environmental applications (Lin et al., 2016).

特性

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-3-20-17-10-6-15(7-11-17)13-18-12-14-4-8-16(19-2)9-5-14/h4-11,18H,3,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJRPGPJYVYFRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。